

# 2-(4-Cyano-3-fluorophenyl)acetic acid synthesis pathway

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## Compound of Interest

Compound Name: 2-(4-Cyano-3-fluorophenyl)acetic acid

Cat. No.: B2667473

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An In-depth Technical Guide on the Synthesis of **2-(4-Cyano-3-fluorophenyl)acetic acid**

## Abstract

**2-(4-Cyano-3-fluorophenyl)acetic acid** is a valuable substituted phenylacetic acid derivative, serving as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring fluoro and cyano groups, allows for diverse chemical modifications, making it a key intermediate in drug discovery pipelines. This technical guide provides a detailed examination of the most efficient and industrially viable synthesis pathway for this compound. The core strategy involves a three-step sequence starting from 3-fluoro-4-methylbenzonitrile: benzylic bromination, nucleophilic cyanation, and subsequent nitrile hydrolysis. This document offers in-depth explanations of the reaction mechanisms, step-by-step experimental protocols, and a comparative analysis with alternative synthetic routes. The content is tailored for researchers, chemists, and drug development professionals, providing the authoritative grounding and practical insights required for successful synthesis.

## Introduction to 2-(4-Cyano-3-fluorophenyl)acetic acid

**2-(4-Cyano-3-fluorophenyl)acetic acid**, with the CAS Number 1261791-33-6, is an organic compound whose strategic importance is derived from its utility as a versatile chemical

intermediate.[1] Phenylacetic acid derivatives are a well-established class of intermediates in the synthesis of active pharmaceutical ingredients (APIs), and the specific functional groups on this molecule offer multiple reaction handles for constructing more complex molecular architectures.[2]

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>6</sub> FNO <sub>2</sub>
Molecular Weight	179.15 g/mol [1]
IUPAC Name	2-(4-cyano-3-fluorophenyl)acetic acid[1]
CAS Number	1261791-33-6[1]

The presence of the fluorine atom can enhance metabolic stability and binding affinity of a final drug product, while the nitrile (cyano) group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

## Primary Synthesis Pathway: The Benzyl Cyanide Route

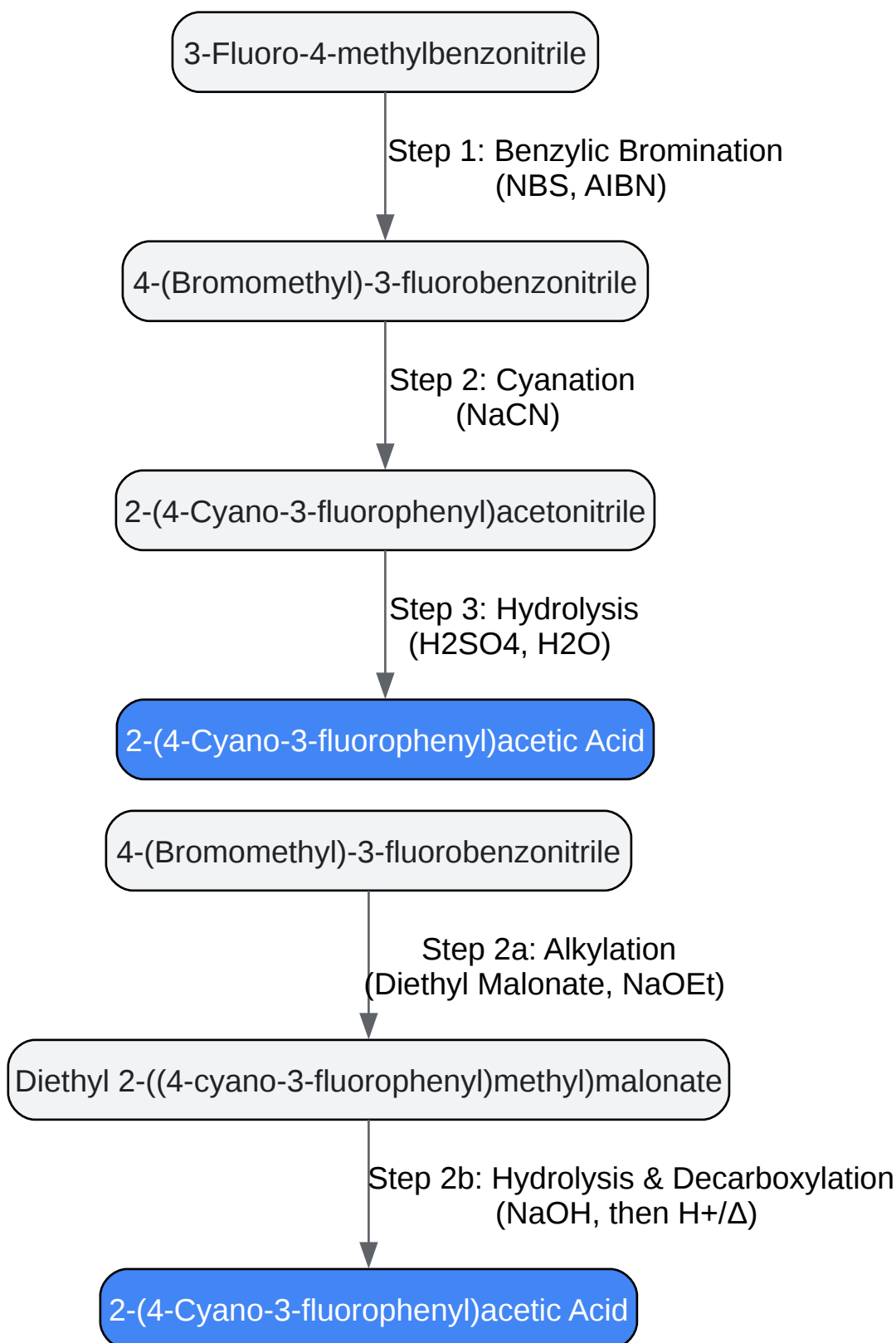
The most robust and widely adopted pathway for synthesizing **2-(4-cyano-3-fluorophenyl)acetic acid** is a three-step process. This route is favored for its reliance on well-understood reactions, accessible starting materials, and amenability to scale-up.

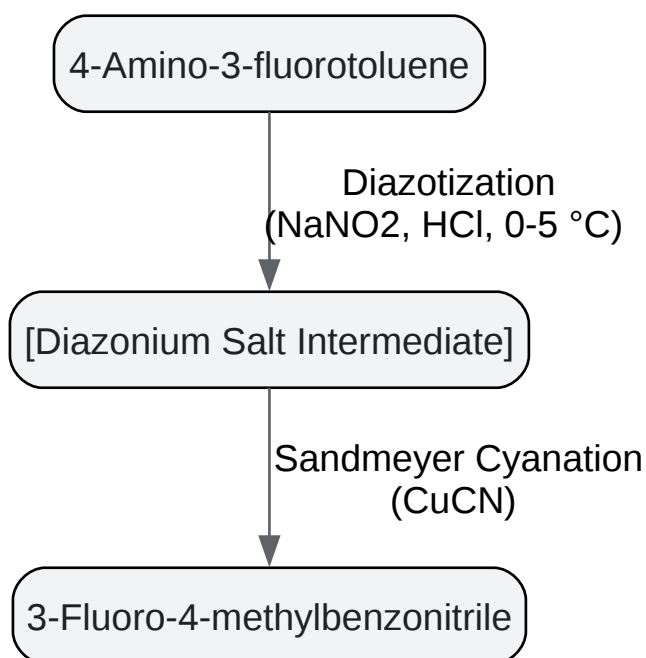
### Strategic Overview

The synthesis commences with 3-fluoro-4-methylbenzonitrile. The strategy is to first functionalize the benzylic methyl group, convert it into a phenylacetonitrile intermediate, and finally hydrolyze the terminal nitrile to the desired carboxylic acid. This approach isolates the two nitrile groups by their chemical nature—one aromatic, one aliphatic—allowing for selective hydrolysis of the aliphatic nitrile in the final step.

### Pathway Visualization

The logical flow of the primary synthesis pathway is illustrated below.





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## References

- 1. 2-(4-Cyano-2-fluorophenyl)acetic acid | C<sub>9</sub>H<sub>6</sub>FN<sub>2</sub>O<sub>2</sub> | CID 69401506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
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